molecular formula C7H4ClNS B146396 4-Chlorophenyl isothiocyanate CAS No. 2131-55-7

4-Chlorophenyl isothiocyanate

Cat. No.: B146396
CAS No.: 2131-55-7
M. Wt: 169.63 g/mol
InChI Key: MZZVFXMTZTVUFO-UHFFFAOYSA-N
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Description

4-Chlorophenyl isothiocyanate is an organic compound with the molecular formula C(_7)H(_4)ClNS. It is a derivative of phenyl isothiocyanate, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with thiophosgene. The reaction proceeds as follows: [ \text{4-Chloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Another method involves the reaction of 4-chloroaniline with carbon disulfide and a base, followed by oxidation: [ \text{4-Chloroaniline} + \text{Carbon disulfide} + \text{Base} \rightarrow \text{Dithiocarbamate intermediate} ] [ \text{Dithiocarbamate intermediate} + \text{Oxidizing agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.

    Cycloaddition Reactions: Participates in [2+2] cycloaddition reactions with alkenes to form cycloadducts.

    Hydrolysis: Hydrolyzes in the presence of water to form 4-chlorophenylamine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, typically under mild conditions.

    Cycloaddition: Alkenes, often under thermal or photochemical conditions.

    Hydrolysis: Water, usually under acidic or basic conditions.

Major Products:

    Thioureas: Formed from nucleophilic substitution with amines.

    Cycloadducts: Formed from cycloaddition reactions.

    4-Chlorophenylamine: Formed from hydrolysis

Scientific Research Applications

4-Chlorophenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential anticancer properties due to its ability to modify proteins and enzymes.

    Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules such as proteins and enzymes. This reactivity can lead to the modification of these biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific nucleophiles and conditions under which the reactions occur .

Comparison with Similar Compounds

    Phenyl isothiocyanate: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.

    4-Fluorophenyl isothiocyanate: Contains a fluorine substituent instead of chlorine, which can affect its reactivity and applications.

    4-Methoxyphenyl isothiocyanate: Contains a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: 4-Chlorophenyl isothiocyanate is unique due to the presence of the chlorine atom, which enhances its electrophilicity and reactivity compared to its unsubstituted counterpart. This makes it particularly useful in reactions requiring a more reactive isothiocyanate .

Properties

IUPAC Name

1-chloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZVFXMTZTVUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175577
Record name 1-Chloro-4-isothiocyanatobenzene
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Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-55-7
Record name 4-Chlorophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-55-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-isothiocyanatobenzene
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Record name 4-Chlorophenyl isothiocyanate
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Record name 1-Chloro-4-isothiocyanatobenzene
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Record name 1-chloro-4-isothiocyanatobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-chlorophenyl isothiocyanate in the synthesis of heterocyclic compounds?

A1: this compound serves as a key reactant in synthesizing 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione []. It undergoes a heterocyclization reaction with formic hydrazide, ultimately leading to the formation of the triazole ring. This reaction highlights the compound's utility in constructing valuable heterocyclic scaffolds often found in bioactive molecules.

Q2: How does the structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, synthesized from this compound, influence its crystal packing?

A2: The synthesized compound [] exists in its thione tautomeric form, confirmed by X-ray crystallography. This structure features a planar five-membered ring (triazole) at an almost orthogonal angle (82.70(5)°) to the 4-chlorophenyl ring. This specific geometry enables the formation of supramolecular dimers via thioamide-N–H⋯S(thione) hydrogen bonds. Furthermore, C=S⋯π(triazolyl) and C-Cl⋯π(triazolyl) interactions contribute to the overall three-dimensional architecture of the crystal lattice.

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